REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9]([C:11]1[C:12](O)=[N:13][C:14]([CH2:17][CH3:18])=[N:15][CH:16]=1)=[O:10])[CH3:7]>C(N(CC)CC)C>[CH2:6]([O:8][C:9]([C:11]1[C:12]([Cl:3])=[N:13][C:14]([CH2:17][CH3:18])=[N:15][CH:16]=1)=[O:10])[CH3:7]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C=1C(=NC(=NC1)CC)O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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7.5 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared in the preceding stage
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Type
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CUSTOM
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Details
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was brought up to 40° C. under nitrogen scavenging
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Type
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DISSOLUTION
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Details
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After dissolution
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Type
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CUSTOM
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Details
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the phosphorous oxychloride was evaporated
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Type
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ADDITION
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Details
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the residue diluted in a mixture of water and chloroform
|
Type
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CUSTOM
|
Details
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This was decanted
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Type
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WASH
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Details
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the chloroform phase was twice washed with water
|
Type
|
CUSTOM
|
Details
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dried on sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)CC)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |